molecular formula C26H48N2Na2O6 B1617011 Disodium 1-(2-(carboxymethoxy)ethyl)-1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1H-imidazolium hydroxide CAS No. 69868-14-0

Disodium 1-(2-(carboxymethoxy)ethyl)-1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1H-imidazolium hydroxide

Cat. No.: B1617011
CAS No.: 69868-14-0
M. Wt: 530.6 g/mol
InChI Key: SYSWOKMPGBUPOD-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium 1-(2-(carboxymethoxy)ethyl)-1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1H-imidazolium hydroxide is a useful research compound. Its molecular formula is C26H48N2Na2O6 and its molecular weight is 530.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Cleansing; Foam boosting; Hair conditioning; Hydrotrope; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

69868-14-0

Molecular Formula

C26H48N2Na2O6

Molecular Weight

530.6 g/mol

IUPAC Name

disodium;2-[1-[2-(carboxylatomethoxy)ethyl]-2-heptadecyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide

InChI

InChI=1S/C26H48N2O5.2Na.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-27-18-19-28(24,22-25(29)30)20-21-33-23-26(31)32;;;/h2-23H2,1H3,(H-,29,30,31,32);;;1H2/q;2*+1;/p-2

InChI Key

SYSWOKMPGBUPOD-UHFFFAOYSA-L

SMILES

CCCCCCCCCCCCCCCCCC1=NCC[N+]1(CCOCC(=O)[O-])CC(=O)[O-].[OH-].[Na+].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=NCC[N+]1(CCOCC(=O)[O-])CC(=O)[O-].[OH-].[Na+].[Na+]

Key on ui other cas no.

69868-14-0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.